

Application Notes and Protocols for the Analytical Detection of N-Nitrosodiisobutylamine (NDiBA)

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Compound of Interest

Compound Name: *N-Nitrosodiisobutylamine*

Cat. No.: *B125298*

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Introduction

N-Nitrosodiisobutylamine (NDiBA) is a member of the nitrosamine class of compounds, which are classified as probable human carcinogens.^{[1][2][3]} The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[2][4][5]} Consequently, robust and sensitive analytical methods are required to detect and quantify NDiBA at trace levels in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety.^{[4][6]} This document provides detailed application notes and protocols for the detection of NDiBA using state-of-the-art analytical techniques.

The primary analytical methods for nitrosamine analysis are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.^{[4][6]} These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS).^{[1][6][7]} High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be utilized, though it may have limitations in sensitivity and specificity compared to mass spectrometric methods.^[8]

Analytical Methodologies

The choice of analytical technique often depends on the volatility and thermal stability of the nitrosamine, as well as the complexity of the sample matrix.

- Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective method suitable for volatile and thermally stable nitrosamines.^[9] It often involves a liquid-liquid extraction or headspace sampling for sample introduction.^[3]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile technique applicable to a wide range of nitrosamines, including those that are less volatile or thermally labile.^[2] It is frequently used for the analysis of nitrosamines in various drug products.^{[6][10]}
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method provides high mass accuracy and resolution, which aids in the confident identification and differentiation of nitrosamine impurities from matrix interferences.^{[1][7]}
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive than MS-based methods, HPLC-UV can be a viable option for the quantification of nitrosamines at higher concentrations.^{[8][11]}

Experimental Protocols

The following sections provide detailed protocols for the analysis of NDiBA. These are generalized procedures and may require optimization based on the specific sample matrix and instrumentation.

This protocol is designed for the quantification of volatile nitrosamines, including NDiBA, in a drug substance.

1. Sample Preparation (Liquid-Liquid Extraction)

- Accurately weigh approximately 250 mg of the sample (API or powdered tablets) into a 15 mL centrifuge tube.

- Add 10 mL of a 0.1 M sodium hydroxide solution and vortex briefly. Shake the mixture for at least 5 minutes.
- Add 2.0 mL of dichloromethane (DCM) to the suspension, vortex, and shake for another 5 minutes.[12]
- Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to separate the layers.[12]
- Carefully transfer the lower organic (DCM) layer to a clean vial for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Conditions

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.[3]
- Column: Agilent DB-624 UI or equivalent (30 m x 0.25 mm, 1.4 μ m).
- Injection Mode: Liquid injection.
- Injection Volume: 1 μ L.
- Inlet Temperature: 220 °C.
- Oven Program: Initial temperature of 70 °C for 4 minutes, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.[3]
- Carrier Gas: Helium at a constant flow rate.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions for NDIBA

- Precursor Ion (m/z): To be determined based on the mass spectrum of NDIBA. A common fragment for nitrosamines is the NO+ ion (m/z 30). The molecular ion of NDIBA (C8H18N2O)

is m/z 158.14.

- Product Ions (m/z): To be determined by fragmentation of the precursor ion.
- Collision Energy: Optimize for maximum signal intensity.

This protocol is suitable for a broader range of nitrosamines, including NDiBA, in various pharmaceutical matrices.

1. Sample Preparation

- Accurately weigh a portion of the sample (e.g., crushed tablets) equivalent to 100 mg of the API into a 15 mL centrifuge tube.[2]
- Add a defined volume of diluent (e.g., 2.0 mL of 100% methanol).[13]
- Vortex the mixture for approximately 2 minutes.[2]
- Centrifuge the sample for 15 minutes at 4,000 rpm.[14]
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[14]

2. LC-MS/MS Instrumental Conditions

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
- Column: Kinetex F5, 2.6 µm, or equivalent.[15]
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[2]
- Gradient Elution: Optimize for the separation of NDiBA from other components.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40 °C.

- Injection Volume: 5 - 10 μL .
- Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[\[2\]](#)[\[16\]](#)
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions for NDiBA

- Precursor Ion (m/z): 159.1 (M+H)⁺
- Product Ions (m/z): To be determined from the fragmentation pattern of NDiBA.
- Collision Energy: Optimize for the specific instrument and transitions.

Method Validation

The analytical methods should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[\[2\]](#) Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.[\[2\]](#) This can be demonstrated by the absence of interfering peaks at the retention time of NDiBA in blank and placebo samples.[\[16\]](#)
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r^2) should be ≥ 0.99 .
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is typically determined as the concentration with a signal-to-noise ratio of approximately 10.
- Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies at multiple concentration levels.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of various nitrosamines using different analytical techniques. These values can serve as a benchmark for method development and validation for NDIBA.

Table 1: Performance of GC-MS/MS Methods for Nitrosamine Analysis

Nitrosamine	Matrix	LOQ (ppb)	LOD (ppb)	Recovery (%)	Reference
NDMA	Valsartan	0.09	0.03	95-105	[9]
NDEA	Valsartan	0.06	0.02	95-105	[9]
NDIPA	Valsartan	0.08	0.02	95-105	[9]
NEIPA	Valsartan	0.07	0.02	95-105	[9]
Multiple	Sartans	15	-	-	[12]

Table 2: Performance of LC-MS/MS Methods for Nitrosamine Analysis

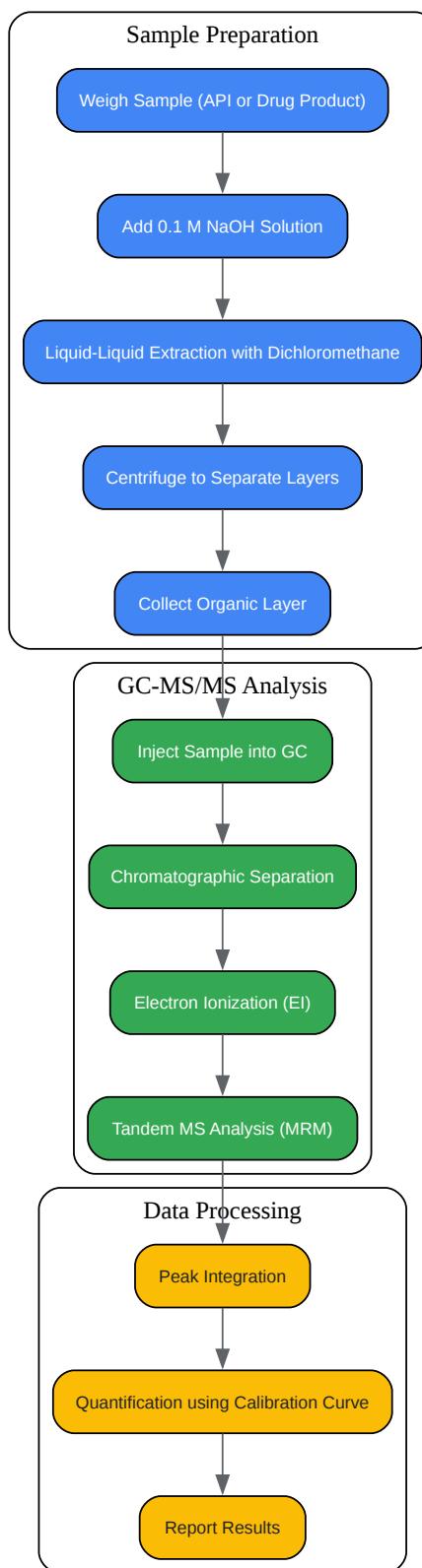
Nitrosamine	Matrix	LOQ (ng/mL)	LOD (ng/mL)	Recovery (%)	Reference
NDMA	Ranitidine	-	0.01 ppm	-	[14]
Multiple	Drug Product	0.1	-	89.5-112.0	[15]
Multiple	Sartans	0.5 - 20	-	-	[13]
NDEA	-	-	2.5 ppb	-	[17]

Table 3: Performance of HPLC-UV Methods for Nitrosamine Analysis

Nitrosamine	Matrix	LOQ (ng/mL)	Linearity (ng/mL)	R ²	Reference
NDMA	Valsartan	10	10-1000	≥0.999	
NDEA	Valsartan	10	10-1000	≥0.999	
NDIPA	Valsartan	10	10-1000	≥0.999	
NDBA	Valsartan	20	10-1000	≥0.999	
NDMA	Losartan	0.64 ppm	-	-	[8]
NDEA	Losartan	0.177 ppm	-	-	[8]
NDIPA	Losartan	0.177 ppm	-	-	[8]

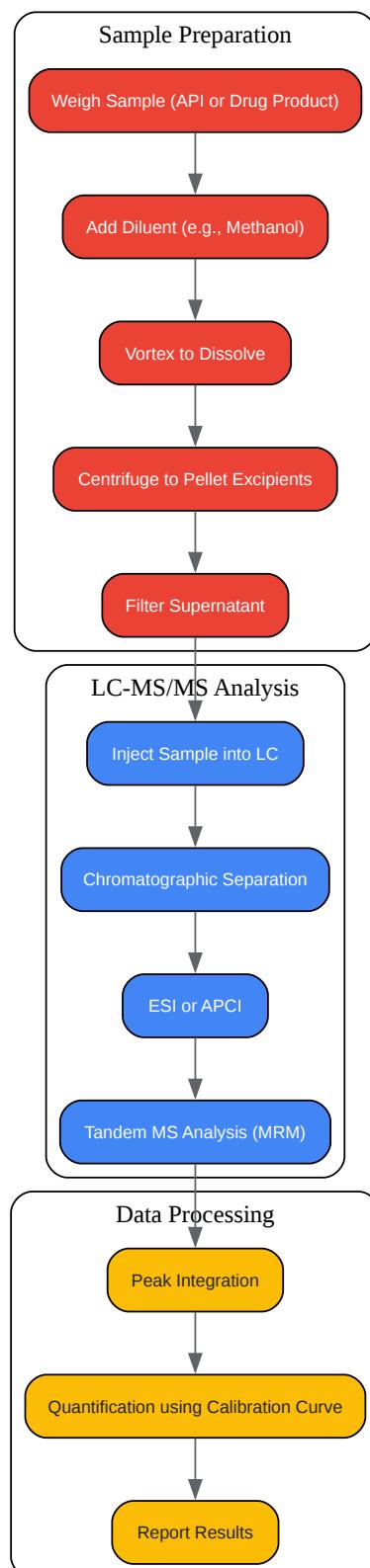
Visualizations

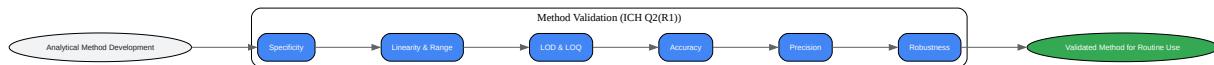
The following diagrams illustrate the general workflows for the analytical detection of NDiBA.



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Figure 1. Experimental workflow for NDiBA analysis by GC-MS/MS.





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